Rupintrivir (AG7088) represents a significant milestone in antiviral drug discovery as the first-in-class human rhinovirus (HRV) 3C protease inhibitor developed using structure-based drug design methodologies. This irreversible inhibitor was originally developed by Agouron Pharmaceuticals (a Pfizer subsidiary) as an intranasal treatment for human rhinovirus infections, which are the predominant cause of the common cold and can lead to serious complications in vulnerable populations. Despite demonstrating broad-spectrum activity against all HRV serotypes tested in vitro and showing promise in initial human challenge studies, this compound ultimately failed to demonstrate sufficient efficacy in natural infection settings, leading to the termination of its clinical development. Nevertheless, this compound remains an important pharmacological tool compound and has inspired subsequent drug discovery efforts targeting viral proteases across multiple virus families, including coronaviruses and enteroviruses.
The development of this compound provided valuable insights into the challenges of targeting respiratory viruses with direct-acting antivirals, particularly regarding the timing of therapeutic intervention and the pharmacokinetic requirements for effective viral suppression in the respiratory tract. Its discovery also validated the 3C protease as a viable drug target and established the foundational chemistry for irreversible inhibition of viral cysteine proteases. This comprehensive technical review examines the scientific foundation, experimental data, and clinical development of this compound, providing researchers with detailed methodologies and structure-activity relationships that continue to inform antiviral drug discovery efforts.
This compound is a synthetic small molecule with poor aqueous solubility and low oral bioavailability, characteristics that influenced its development as an intranasal formulation rather than an oral therapeutic. The compound has a molecular weight of 598.66 g/mol and the chemical formula C₃₁H₃₉FN₄O₇. It belongs to the class of 2-heteroaryl carboxamides and features an α,β-unsaturated ester moiety that functions as a Michael acceptor, enabling irreversible covalent binding to the active-site cysteine residue of the 3C protease [1] [2].
Key physicochemical properties include:
Table 1: this compound Development Timeline
| Year | Development Phase | Key Events and Outcomes |
|---|---|---|
| Pre-1999 | Discovery & Preclinical | Identification through structure-based drug design; demonstration of broad-spectrum anti-HRV activity |
| 1999 | Phase II Clinical Trials | Successful initial trials in experimentally infected volunteers |
| 2002-2003 | Phase II/III Clinical Trials | Failure to meet endpoints in natural infection studies; development halted |
| Post-2003 | Research Tool | Continued use in structural biology and mechanism of action studies; investigation against other viruses |
The clinical development of this compound was terminated following Phase II/III trials that failed to demonstrate significant efficacy against naturally acquired rhinovirus infections. Despite showing promise in human challenge studies where treatment could be initiated prior to or immediately following viral exposure, the compound did not provide significant clinical benefit when administered after the onset of natural cold symptoms. This outcome highlighted the critical importance of early intervention in acute viral respiratory infections and the limitations of animal models in predicting human efficacy [2] [3].
The 3C protease is an essential enzyme in the rhinovirus life cycle, responsible for the majority of proteolytic processing events required to generate functional viral proteins from the initial polyprotein translation product. This enzyme exhibits a chymotrypsin-like fold with a cysteine nucleophile instead of serine, classifying it as a cysteine protease. The protease cleaves at specific sites with preference for Gln-Gly sequences, with its activity being absolutely required for viral replication. The high degree of sequence conservation in the substrate-binding region across HRV serotypes makes it an attractive target for broad-spectrum antiviral development [4] [5].
The essential functions of 3C protease include:
This compound functions as an irreversible, covalent inhibitor that mimics the natural peptide substrate of the 3C protease. The compound contains an α,β-unsaturated ethyl ester moiety (Michael acceptor) that undergoes addition with the catalytic cysteine residue (Cys147) in the enzyme active site. This covalent adduct formation permanently inactivates the protease, preventing viral polyprotein processing and halting viral replication. Crystallographic studies of this compound bound to HRV serotype 2 3C protease have revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these being completely conserved across HRV serotypes [4] [6].
Figure 1: this compound Mechanism of Action - Inhibiting HRV Replication via 3C Protease Covalent Binding
The structural basis for this compound's broad-spectrum activity lies in its interaction with highly conserved residues in the 3C protease active site. Structural studies have shown that the inhibitor binds to a constellation of residues that are strictly maintained across HRV serotypes, explaining its ability to inhibit all tested strains. The compound makes extensive contacts with the S1, S2, and S4 substrate-binding pockets of the protease, with the P1 lactam moiety interacting with the S1 pocket and the P2 4-fluorophenylmethyl group occupying the S2 pocket [4] [6].
This compound demonstrates potent and broad-spectrum activity against a wide range of human rhinoviruses and related picornaviruses. In comprehensive cell-based assays, the inhibitor was active against all 48 HRV serotypes tested, with a mean EC₅₀ of 23 nM in H1-HeLa cells and similar potency in MRC-5 human lung fibroblast cells. The compound also exhibited significant activity against clinical isolates of HRV and multiple enterovirus species, including coxsackievirus and echovirus, though with somewhat reduced potency compared to laboratory-adapted HRV strains [4] [7].
Table 2: In Vitro Antiviral Activity Profile of this compound
| Virus Category | Number Tested | Mean EC₅₀ (Range) | Assay System |
|---|---|---|---|
| HRV Serotypes | 48 | 0.023 µM (0.014-0.030 µM) | H1-HeLa cell protection |
| HRV Clinical Isolates | 23 | 0.028 µM (0.016-0.042 µM) | H1-HeLa cell protection |
| Enteroviruses | 8 | 0.075 µM (0.007-0.249 µM) | Cell protection assays |
| EV71 | 1 | 0.150 µM | Cell protection assay |
The antiviral potency of this compound has been confirmed across multiple assay formats, including cytopathic effect (CPE) reduction assays, plaque reduction assays, and viral titer reduction assays. Time-of-addition studies have demonstrated that the compound is most effective when added early in the viral replication cycle, consistent with its mechanism of inhibiting polyprotein processing. Even when introduced later in infection, this compound can reduce the production of inflammatory cytokines IL-6 and IL-8, suggesting potential modulatory effects on the host response to infection [4] [2] [7].
The potential for resistance development to this compound was systematically evaluated through serial passage of HRV serotypes 14, 2, 39, and Hanks in the presence of increasing concentrations of the inhibitor. These studies revealed that resistant variants emerged relatively slowly, requiring 14 to 40 cumulative days in culture (3-6 passages) before significant reductions in susceptibility were observed. The resistance mutations identified through sequence analysis of the 3C protease gene demonstrated diverse substitution patterns but with common features, frequently involving residues at positions 129, 130, and 131 (numbering varies by HRV serotype) [4].
Table 3: Resistance Mutations Identified in HRV Serotypes During In Vitro Passage
| HRV Serotype | Passage Duration | Identified Mutations | Fold Reduction in Susceptibility |
|---|---|---|---|
| HRV 14 | 14 days | T129T/A, T131T/A, T143P/S | 7-fold |
| HRV 14 | 55 days | A121A/V, Y139Y/H (additional) | 5-fold (total) |
| HRV 2 | 62 days | N165T, E3E/G, A103A/V | Minimal further reduction |
| HRV 39 | 40 days | N130N/K, L136L/F | No significant reduction |
| HRV Hanks | 24 days | T130A | No significant reduction |
The genetic barrier to resistance for this compound appears relatively high, as evidenced by the requirement for multiple mutations to confer significant reductions in susceptibility. Site-directed mutagenesis studies confirmed that individual mutations typically resulted in only modest (2- to 7-fold) decreases in susceptibility, while combinations of three or four mutations were required to achieve more substantial (up to 15-fold) reductions. This mutational pattern suggests that the extensive interactions between this compound and conserved residues in the 3C protease active site make complete resistance difficult to achieve without compromising enzymatic function [4].
The enzymatic activity of this compound against HRV 3C protease can be quantified using a continuous fluorometric assay that measures the time-dependent inactivation of the protease. The standard protocol involves:
This biochemical assay provides crucial information about the potency and mechanism of protease inhibition and can be adapted for high-throughput screening of compound libraries or for evaluating inhibitors against mutant proteases.
The antiviral activity of this compound in cell culture is typically determined using a cytopathic effect (CPE) inhibition assay with the XTT dye reduction method as the endpoint. The standard protocol includes:
This cell-based assay provides a comprehensive assessment of the antiviral efficacy and selectivity index (CC₅₀/EC₅₀) of this compound under physiologically relevant conditions.
The in vitro selection of resistant variants involves serial passage of virus in the presence of increasing concentrations of this compound:
This systematic approach allows for the identification of resistance-associated mutations and assessment of the genetic barrier to resistance.
The initial clinical evaluation of this compound in human experimental challenge studies demonstrated promising results. In a Phase II, randomized, double-blind, placebo-controlled trial conducted in 202 healthy volunteers, participants received intranasal this compound (2% suspension) multiple times daily beginning 24 hours after deliberate exposure to human rhinovirus. The results showed:
These positive outcomes in a controlled challenge setting provided proof of concept for 3C protease inhibition as a viable antiviral strategy and supported advancement to larger natural infection studies.
The subsequent large-scale multicenter trials evaluating this compound in naturally acquired rhinovirus infections failed to confirm the promising results from the challenge studies. In these double-blind, placebo-controlled trials conducted at over 50 sites in the United States:
The discrepancy between challenge and natural infection studies highlights the significant methodological differences between these trial designs, including the timing of treatment initiation, the diversity of circulating virus strains, and the influence of pre-existing immunity in natural settings.
Despite its failure against natural HRV infections, this compound has demonstrated promising activity against other picornaviruses, particularly enterovirus 71 (EV71), a significant cause of hand-foot-mouth disease that can lead to severe neurological complications. Crystallographic studies of EV71 3C protease in complex with this compound have revealed similar binding modes to HRV 3C protease, though with notable differences in the S2' pocket that may explain variations in potency. These findings have inspired optimization efforts to develop more potent derivatives specifically targeting EV71 [6].
The broad-spectrum potential of this compound has also been explored against coronaviruses, based on structural similarities between picornaviral 3C proteases and coronavirus 3C-like proteases (3CLpro). Although this compound itself does not optimally fit the binding site of SARS-CoV-2 3CLpro, its structural framework has served as a starting point for the design of coronavirus protease inhibitors [9] [3].
The development of this compound has had a lasting impact on antiviral drug discovery through several key contributions:
Recent research has focused on developing non-covalent inhibitors of HRV 3C protease that avoid potential toxicity concerns associated with the irreversible covalent binding mechanism of this compound. Virtual screening approaches, molecular dynamics simulations, and density functional theory calculations have identified promising non-covalent candidates with favorable binding properties and antiviral activity [5].
The story of this compound represents both the promise and challenges of targeted antiviral therapy for acute respiratory infections. While its clinical development ultimately failed due to lack of efficacy in natural settings, the compound remains a landmark achievement in structure-based drug design and continues to provide valuable insights for antiviral development. The high genetic barrier to resistance demonstrated by this compound underscores the advantage of targeting highly conserved viral enzymes with extensive inhibitor-enzyme interactions.
Rupintrivir is designed based on the substrate of the 3C protease, making it a potent, irreversible inhibitor [1] [2]. The following diagram illustrates its mechanism of action and key experimental findings:
The key experimental methodologies for studying this compound include:
Structural studies are a major application of this compound in research. The table below compares its interaction with 3C proteases from different viruses, explaining varied efficacy.
| Virus Species | Structural Features of 3C Protease | Implications for this compound |
|---|---|---|
| Human Rhinovirus (HRV) | Standard, accessible substrate binding pockets [1] | High-affinity binding; potent activity (nanomolar EC₅₀) [1] [3] |
| Enterovirus 71 (EV71) | Surface-recessive S2' pocket; half-closed S2 subsite [3] [4] | Reduced binding affinity; C-terminus of inhibitor cannot properly fit [4] |
| Human Rhinovirus C (HRV-C) | Volume-decreased S1' subsite; half-closed S2 subsite (similar to EV71) [3] | Lower binding affinity compared to HRV-A and HRV-B; inhibitor assumes an "intermediate" conformation [3] |
While its primary use is in virology, this compound's well-characterized protease-inhibitor pair has been co-opted for other innovative research fields:
Rupintrivir (formerly AG-7088) represents a pioneering irreversible covalent inhibitor that specifically targets the 3C protease (3Cpro) of human rhinovirus (HRV), the primary causative agent of the common cold. As a member of the Picornaviridae family, HRV contains a positive-sense single-stranded RNA genome that is translated into a large polyprotein precursor, which requires extensive proteolytic processing to generate functional viral proteins. The 3C protease is a non-structural protein that plays an indispensable role in the viral replication cycle by cleaving this polyprotein at specific sites to produce mature viral components essential for replication and assembly. The critical nature of this enzyme, combined with its high degree of conservation across HRV serotypes, makes it an attractive target for antiviral intervention [1] [2] [3].
The development of this compound marked a significant advancement in antiviral drug discovery as it was one of the first compounds to employ structure-based drug design methodologies targeting viral proteases beyond HIV. This compound demonstrates broad-spectrum activity against a wide range of HRV serotypes, exhibiting potent inhibition of all 48 HRV serotypes tested in cell protection assays, with EC50 values ranging from 3 to 81 nM [1] [4]. Despite its promising preclinical profile and validation in phase II human challenge trials, where it demonstrated a 33% reduction in mean symptom scores, this compound's clinical development was ultimately discontinued due to suboptimal pharmacokinetic properties and limited efficacy in natural infection settings [1] [3]. Nevertheless, it remains a valuable prototype for understanding covalent inhibition strategies and continues to inform the development of subsequent antiviral protease inhibitors.
This compound functions as an irreversible covalent inhibitor that specifically targets the catalytic cysteine residue (Cys147 in HRV-14 numbering, equivalent to Cys146 in other serotypes) within the active site of the HRV 3C protease. The inhibitor incorporates a Michael acceptor moiety—specifically an α,β-unsaturated ester—that serves as an electrophilic warhead strategically positioned to undergo nucleophilic attack by the thiolate anion of the cysteine residue in the enzyme's catalytic dyad [5] [2] [4]. The catalytic dyad of HRV 3C protease consists of Cys147 and His40, which function in concert to facilitate proteolytic cleavage of viral polyproteins. In the normal catalytic mechanism, this dyad enables nucleophilic attack on peptide bonds following a substrate-assisted catalysis mechanism.
The covalent inhibition process occurs through a three-step mechanism:
This mechanism is characterized as time-dependent inactivation, following a characteristic two-step process where initial rapid equilibrium binding is followed by a slower covalent bond formation step. Once formed, the covalent enzyme-inhibitor complex is essentially irreversible under physiological conditions, leading to permanent inactivation of the protease and consequent blockade of viral polyprotein processing [6] [4].
This compound's covalent inhibition mechanism of HRV 3C protease prevents viral replication.
The 3C protease active site features a characteristic chymotrypsin-like fold with a well-defined substrate-binding cleft that accommodates this compound through extensive interactions. Structural analyses, particularly from X-ray crystallography studies of this compound bound to HRV-2 3C protease, reveal that the inhibitor forms interactions with 14 amino acid residues within the protease active site, explaining its high potency and broad-spectrum activity [5] [1]. The active site is organized into several subsites (S1'-S4) that recognize specific residues in substrate sequences, with this compound being designed as a peptidomimetic compound that optimally occupies these subsites.
The binding motif of this compound includes:
Notably, 13 of the 14 active site residues that interact with this compound are completely conserved across 38 different HRV serotypes and clinical isolates, providing a structural explanation for the compound's broad-spectrum activity against diverse rhinovirus serotypes [5]. This high degree of conservation is particularly significant given that over 160 HRV serotypes have been identified, classified into three species (HRV-A, HRV-B, and HRV-C), with this compound demonstrating potent inhibition across all tested representatives [1] [7].
The covalent adduction occurs specifically between the sulfur atom of Cys147 and the β-carbon of the Michael acceptor system in this compound. Crystal structures of the inhibitor-protease complex reveal that the catalytic dyad (Cys147-His40) is positioned optimally for this nucleophilic attack, with the imidazole ring of His40 serving to deprotonate the cysteine thiol and enhance its nucleophilicity [1] [2]. The resulting thioether linkage is stable and irreversible, permanently blocking the active site and preventing the protease from processing viral polyproteins.
The oxyanion hole of the protease, composed of Gly145, Ser146, and Cys147, forms crucial hydrogen bonds with the carbonyl oxygen of the Michael acceptor, stabilizing the transition state during covalent bond formation and contributing to the compound's high inhibitory potency [6]. This intricate network of interactions, combining both reversible binding elements and irreversible covalent bond formation, makes this compound an exceptionally effective inhibitor of 3C protease function.
This compound demonstrates impressive broad-spectrum activity against a comprehensive panel of HRV serotypes. In cell-based antiviral assays using H1-HeLa cells, the compound exhibited EC50 values ranging from 3 to 81 nM across 48 different HRV serotypes, with particularly potent activity against HRV-14 (EC50 = 12 nM) [2] [3] [4]. Direct enzymatic assays with purified HRV 3C protease have confirmed its mechanism-based inhibition, with IC50 values in the low nanomolar range.
Table 1: Antiviral Activity of this compound Against Human Rhinovirus Serotypes
| Virus Serotype | EC50 (μM) | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|---|
| HRV-B14 | 0.012 | 0.046 | Cell protection | [1] [4] |
| HRV-A16 | 0.191 | N/R | Cell protection | [1] |
| HRV-A21 | 0.187 | N/R | Cell protection | [1] |
| HRV-2 | 0.003-0.081* | N/R | Cell protection | [5] [4] |
| Multiple Serotypes (48 tested) | 0.003-0.081 | N/R | Cell protection | [4] |
Reported range; N/R = Not reported
The compound's effectiveness extends to more physiologically relevant models, including MucilAir—a human standardized air-liquid interface 3D airway epithelial culture system. In this model, which better recapitulates the human respiratory epithelium, this compound efficiently inhibited respiratory picornavirus replication in a dose-dependent manner and prevented virus-induced impairment of mucociliary clearance, a key innate defense mechanism [8].
Table 2: Comparison of this compound with Other 3C Protease Inhibitors
| Compound | Mechanism | HRV-14 3Cpro IC50 (μM) | HRV-14 Antiviral EC50 (μM) | Status |
|---|---|---|---|---|
| This compound (AG7088) | Irreversible covalent | 0.02-0.05 | 0.012 | Clinical trials (discontinued) |
| AG7404 (Compound 1) | Irreversible covalent | 0.046 | 0.108-0.191 | Preclinical |
| S43 | Non-covalent | 2.33 | N/R | Experimental |
| S33 | Non-covalent | 11.32 | N/R | Experimental |
| Macrocyclic inhibitor | Covalent | 0.008 | N/R | Experimental |
N/R = Not reported
Recent developments have focused on improved derivatives such as AG7404, a modified this compound analog designed with enhanced pharmacokinetic properties, including threefold higher oral bioavailability compared to the parent compound [1]. Additionally, research has expanded to include non-covalent inhibitors (e.g., S33 and S43) that offer potential advantages in selectivity and safety profiles, though with generally lower potency compared to covalent inhibitors [2] [3].
The resistance potential of this compound has been systematically evaluated through in vitro serial passage experiments of multiple HRV serotypes (HRV-14, HRV-2, HRV-39, and HRV Hanks) under increasing drug pressure [5]. These studies demonstrated that HRV variants with reduced susceptibility to this compound emerged relatively slowly, requiring 14 to 40 cumulative days of culture under selective pressure. The observed reductions in susceptibility were generally modest, with the most significant being only a sevenfold decrease in sensitivity for HRV-14 variants.
Genotypic analysis of resistant variants revealed that multiple amino acid substitutions in diverse patterns confer reduced susceptibility, though with common features across serotypes:
Notably, three of the four HRV variants selected contained a substitution at residue 130 (or the equivalent residue 129 in HRV-14 numbering), highlighting the importance of this position in mediating resistance. However, even with continued selective pressure over extended periods (40-72 days) and accumulation of additional mutations, only minimal further reductions in susceptibility (up to fivefold) were observed, indicating a high genetic barrier to resistance [5].
The resistance-associated mutations identified through in vitro passage studies primarily cluster in regions surrounding, but not directly within, the active site. This distribution suggests an allosteric mechanism of resistance rather than direct interference with inhibitor binding. Specifically, residues such as Thr129, Thr131, and Thr143 form part of the βcII-βdII loop region, which exhibits significant conformational variability across rhinovirus serotypes and may influence active site dynamics [5] [1].
Site-directed mutagenesis studies confirmed that individual mutations (T129A, T131A, T143P) confer only modest reductions in susceptibility (2-3 fold), while combination of multiple mutations is required for more significant resistance (5-7 fold). This requirement for accumulating multiple mutations to achieve clinically relevant resistance levels, combined with the slow emergence of resistant variants in vitro, underscores the high genetic barrier to resistance—a particularly advantageous property for an antiviral agent [5].
The antiviral activity of this compound is typically evaluated using cell-based assays that measure protection against virus-induced cytopathic effect (CPE). The standard protocol involves:
For more physiologically relevant assessment, MucilAir models—human primary 3D airway epithelial cultures at air-liquid interface—can be employed. These systems allow evaluation of both antiviral efficacy and prevention of virus-induced epithelial dysfunction, such as impairment of mucociliary clearance [8].
Direct inhibition of 3C protease activity is measured using fluorogenic or colorimetric substrate cleavage assays:
In vitro resistance selection follows a standardized serial passage approach:
This compound advanced to phase II clinical trials following promising preclinical data. In a human experimental challenge study, intranasally administered this compound demonstrated a significant 33% reduction in mean symptom scores and reduced viral load, providing proof-of-concept for 3C protease inhibition as a viable antiviral strategy [1] [3]. However, in subsequent natural infection studies, the compound failed to demonstrate significant effects on virus replication or disease severity, leading to discontinuation of its clinical development [5].
The limited efficacy in natural infection settings was attributed to several factors, including suboptimal pharmacokinetic properties, particularly low oral bioavailability and potentially inadequate drug concentrations at the primary site of rhinovirus replication in the nasal epithelium. Additionally, the timing of administration presents a significant challenge for anti-rhinovirus therapies, as treatment must typically be initiated very early in the infection course to achieve meaningful clinical benefit [3].
The lessons learned from this compound have informed the development of improved derivatives, most notably AG7404 (Compound 1), which was designed to address the pharmacokinetic limitations of the parent compound. AG7404 demonstrates a threefold higher oral bioavailability while maintaining potent broad-spectrum activity against HRV, inhibiting 35 tested serotypes with EC50 values of 14-122 nM in cell-based assays [1]. This compound also exhibits activity against related enteroviruses and has even shown inhibitory efficacy against SARS-CoV-1 and SARS-CoV-2 3CL proteases, demonstrating the potential for broad-spectrum coronavirus inhibition [1].
Recent research has also explored non-covalent inhibitors of HRV 3C protease, such as compounds S33 and S43 identified through virtual screening approaches, with IC50 values of 11.32 ± 0.71 μM and 2.33 ± 0.5 μM, respectively [2] [3]. These reversible inhibitors potentially offer advantages in selectivity and safety profiles by avoiding the off-target effects associated with irreversible covalent modification, though with currently lower potency compared to covalent inhibitors.
This compound represents a landmark achievement in antiviral drug discovery, serving as both a valuable tool compound for understanding rhinovirus biology and a prototype for structure-based design of cysteine protease inhibitors. Its irreversible covalent mechanism, targeting the highly conserved 3C protease active site, provides potent and broad-spectrum inhibition of diverse rhinovirus serotypes. The high genetic barrier to resistance, a consequence of the extensive interactions with conserved active site residues and the requirement for multiple mutations to confer significant resistance, represents a particularly advantageous property that should be considered in future antiviral development programs.
The discontinuation of this compound's clinical development highlights the critical importance of pharmacokinetic optimization in antiviral drug design, particularly for compounds targeting respiratory viruses where adequate drug concentrations at the infection site are essential for efficacy. The ongoing development of improved derivatives, such as AG7404, and exploration of non-covalent inhibition strategies continue to build upon the foundation established by this compound research. Furthermore, the structural insights and design principles derived from this compound have potential applications beyond rhinovirus, informing development of protease inhibitors against other clinically significant viruses, including SARS-CoV-2 and enteroviruses [6] [1].
Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C protease (3Cpro) of human rhinovirus (HRV) [1] [2]. Its broad-spectrum potential was discovered when it demonstrated significant inhibitory activity against a diverse range of viruses beyond picornaviruses, including enteroviruses, noroviruses, and coronaviruses [3] [4]. The compound features an α, β-unsaturated ester moiety that functions as a Michael acceptor, forming a covalent, irreversible thioether bond with the catalytic cysteine residue (Cys147 in EV71) within the protease's active site [5].
The 3C protease and structurally related 3C-like proteases are essential for viral replication. They process the large viral polyprotein into mature non-structural proteins, a critical step in the viral life cycle [1] [3]. By inhibiting this key enzyme, this compound effectively halts viral replication. The high degree of structural and mechanistic conservation of these proteases across different virus families is the fundamental reason for this compound's broad-spectrum activity.
The following table summarizes the in vitro efficacy of this compound against various viruses, as reported in the literature.
Table 1: In Vitro Antiviral Activity of this compound Across Virus Families
| Virus | Virus Family | Experimental System | Reported Efficacy (EC50 / IC50) | Citation |
|---|---|---|---|---|
| Human Rhinovirus (HRV) | Picornaviridae | Cell-based CPE assay | Potent activity across 48 lab strains & 23 clinical isolates [2] | [2] |
| Enterovirus 71 (EV71) | Picornaviridae | Cell culture / enzymatic assay | ~100-fold less potent than for HRV [1] | [1] |
| Coxsackievirus A16 (CVA16) | Picornaviridae | Enzymatic assay | IC50 = 2.1 nM [6] | [6] |
| Human Norovirus (GI.1, e.g., Norwalk) | Caliciviridae | Replicon system in Huh-7 cells | EC50 = 0.31 µM; EC90 = 0.67 µM [3] | [3] |
| Human Norovirus (GII) | Caliciviridae | Recombinant protease inhibition | Inhibits GII protease [3] | [3] |
| Murine Norovirus (MNV) | Caliciviridae | Cell-based CPE assay | EC50 = 0.71 µM [3] | [3] |
| SARS-CoV-2 | Coronaviridae | Not Specified | Identified as a potential inhibitor [4] | [4] |
The data in Table 1 illustrates that this compound's potency varies significantly among different viruses and genogroups. For instance, its activity against EV71 is about two orders of magnitude lower than against HRV [1], and it is notably less effective against GII norovirus proteases compared to GI.1 [7]. These differences are crucial for understanding the drug's potential applications and limitations.
Crystallographic studies of this compound bound to various viral proteases provide a molecular explanation for its broad yet variable efficacy.
These structural insights are critical for rational drug design aimed at improving this compound's affinity and spectrum. The following diagram illustrates the core mechanism of action and the structural basis for its broad-spectrum activity.
Diagram 1: this compound's irreversible mechanism of protease inhibition halts viral replication.
To evaluate this compound's activity, researchers employ a suite of biochemical, cell-based, and structural biology techniques.
This biochemical assay directly measures the compound's ability to inhibit protease function.
These assays evaluate the compound's ability to protect cells from viral infection and eliminate the virus.
Cytopathic Effect (CPE) Reduction Assay (e.g., for HRV or MNV) [2] [3]:
Replicon Clearance/Rebound Assay (e.g., for Norwalk Virus) [3]:
Determining inhibitor-protease complexes provides atomic-level insights.
The following diagram summarizes the key experimental workflows used to characterize this compound's activity.
Diagram 2: Core experimental workflows for characterizing this compound's antiviral activity.
Resistance studies highlight a high genetic barrier to this compound, a desirable trait for antivirals. Serial passage of HRV serotypes under increasing this compound pressure led to variants with only minimal to moderate (up to sevenfold) reductions in susceptibility. These variants emerged slowly and contained multiple mutations (e.g., T129A, T131A, T143P in HRV14), often near the substrate-binding pocket (e.g., residue 130) [2]. The slow accumulation of multiple mutations required for significant resistance underscores the robustness of targeting the highly conserved 3C protease.
Despite promising preclinical data and a successful proof-of-concept human challenge trial for HRV, the clinical development of this compound for respiratory infections was terminated as it did not meet desired efficacy endpoints in subsequent natural infection studies [2]. However, its value has been rejuvenated in other fields:
This compound remains a foundational and versatile tool in virology and drug discovery. Its primary legacy is as a broad-spectrum inhibitor of 3C and 3C-like proteases, with documented activity against picornaviruses, caliciviruses, and coronaviruses. The structural insights gained from its complexes with various viral proteases are invaluable for informing the rational design of next-generation inhibitors. These new agents can be optimized to overcome limitations of the parent compound, such as variable potency and physicochemical properties, with the goal of achieving genuine pan-viral efficacy.
The table below summarizes the core structural characteristics of the 3C protease that define the rupintrivir binding site:
| Feature | Description | Role in Inhibitor Binding |
|---|---|---|
| Overall Fold | Chymotrypsin-like fold divided into two major domains with a soft linker [1]. | Provides the structural scaffold for the catalytic active site. |
| Catalytic Triad | Consists of Cys146, His40, and Glu71 (HRV-14 numbering) [2]. | Cys146 acts as a nucleophile for the covalent, irreversible inhibition by this compound. |
| S1' Subsite | A volume-deferred, smaller pocket in HRV-C15 [1]. | Affects accommodation of the this compound's P1' group; smaller size in HRV-C lowers binding affinity. |
| S2 Subsite | A half-closed pocket in HRV-C15 [1]. | Binds the P2 fluoro-phenylalanine group of this compound; unique conformation in HRV-C affects inhibitor fit. |
| S2' Subsite | A surface-recessive pocket in EV71, not present in HRV [3]. | In enteroviruses, this pocket contributes to substrate affinity but is not optimally engaged by this compound. |
This compound's effectiveness varies significantly across different picornaviruses, primarily due to differences in the 3C protease binding sites:
| Virus Species | EC50 / Binding Affinity Note | Structural Reason for Affinity |
|---|---|---|
| HRV-A / HRV-B | Lower EC50 (higher potency) [1]. | Protease active site optimally accommodates this compound's conformation. |
| HRV-C15 | EC50 ~93 nmol/L (2-6 fold lower affinity than HRV-A/B) [1]. | Smaller S1' and half-closed S2 subsites force this compound into a less optimal, "intermediate" conformation [1]. |
| Enterovirus 71 (EV71) | EC50 ~2 orders of magnitude higher than for HRVs [1]. | Presence of a recessive S2' pocket not used by this compound; different active site microenvironment [3]. |
The following workflow outlines the key steps for determining the 3C protease structure bound to this compound using X-ray crystallography:
Workflow for determining the 3C protease-rupintrivir complex structure.
Sample Preparation
Crystallography
The structural insights from this compound binding offer valuable directions for designing robust antiviral therapies:
Conformational Flexibility of this compound: this compound assumes different conformations when bound to proteases from HRV-A, HRV-C, and EV71 [1]. This flexibility is a key consideration for designing broader-spectrum inhibitors that can adapt to variations in the active sites of different picornaviruses.
Strategy to Combat Resistance: The "substrate envelope" hypothesis suggests that inhibitors staying within the spatial constraints of the natural substrate are less likely to encounter viable resistance mutations [4]. Designing inhibitors that fit within this envelope leverages the evolutionary constraints of the protease, making it difficult for the virus to mutate without compromising its ability to cleave its own polyprotein.
Repurposing Potential: Structural and sequence analysis indicates that drugs developed against Enterovirus A/B 3C proteases might be more effective against HRV-C than drugs designed for HRV-A/B [1], suggesting a promising path for drug repurposing.
The experimental applications for Rupintrivir primarily focus on evaluating its antiviral potency and understanding the mechanisms of action and resistance. The table below summarizes the key in vitro assays and their purposes.
| Assay Purpose | Description | Key Experimental Readouts |
|---|---|---|
| Antiviral Susceptibility Testing | Measures compound's effectiveness in inhibiting viral replication in cell culture. [1] | EC₅₀ (Effective Concentration for 50% response); Reductions in viral-induced Cytopathic Effect (CPE). [1] |
| Resistance Selection Studies | Investigates potential for viral resistance by serially passaging virus under drug pressure. [1] | Time to emergence of variants; Fold-reduction in susceptibility; Identification of genotypic mutations. [1] |
| Protease Inhibition Assay | Directly measures inhibition of the 3C protease enzyme activity. [2] | IC₅₀ (Half-Maximal Inhibitory Concentration); Enzymatic cleavage efficiency. [2] |
| Mechanism of Action Analysis | Validates target engagement and studies binding interactions. [2] [3] | Crystallographic structures; Analysis of inhibitor-enzyme complex. [2] [3] |
Here, you will find the specific methodologies and step-by-step procedures for the core assays.
This protocol is used to determine the concentration of this compound that reduces viral replication by 50% (EC₅₀) in a cell culture system. [1]
This method is used to generate and characterize viruses with reduced susceptibility to this compound. [1]
This assay directly evaluates the inhibition of the purified 3C protease enzyme by this compound. [2]
To help visualize the key processes, the following diagrams outline the major experimental workflow and the mechanism of action of this compound.
Diagram 1: A high-level workflow for the key in vitro assays used in this compound research.
Diagram 2: The mechanism of action of this compound. It irreversibly inhibits the viral 3C protease, which is essential for processing the viral polyprotein, thereby halting replication. [1] [3]
This compound (AG7088) is an irreversible covalent inhibitor originally developed to target the 3C cysteine protease of human rhinovirus (HRV). Its mechanism involves formation of a covalent bond with the active site cysteine residue, permanently inactivating the viral protease and preventing polyprotein processing essential for viral replication. Subsequent research has revealed that this compound exhibits broad-spectrum antiviral activity against multiple viruses beyond rhinoviruses, including various enteroviruses and noroviruses, making it a valuable tool for antiviral research and a promising candidate for drug repurposing efforts. The 3C and 3C-like proteases across these virus families share structural similarities in their chymotrypsin-like folds with cysteine as the active-site nucleophile, explaining this compound's cross-reactive potential [1] [2].
The antiviral efficacy evaluation of this compound requires a multifaceted approach encompassing biochemical, cell-based, and structural methods. This document provides comprehensive protocols for assessing this compound's activity against target viruses, with particular emphasis on standardized assays that yield quantitative, reproducible data for research and drug development applications. These protocols are designed for researchers and pharmaceutical development professionals requiring robust methods to evaluate this compound's potency, spectrum of activity, and potential resistance mechanisms. The methodologies outlined herein have been validated across multiple studies and virus systems, providing a solid foundation for antiviral efficacy assessment [3] [4] [2].
Table 1: this compound Efficacy Spectrum Against Picornaviridae
| Virus Species | Virus Type/Strain | EC₅₀ (nM) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|---|
| Human Rhinovirus | Multiple serotypes (35/35) | 14-122 (mean 50) | CPE reduction | H1-HeLa | [3] |
| Human Rhinovirus | Clinical isolates (5/5) | 72-89 (mean 77) | CPE reduction | H1-HeLa | [3] |
| Related Picornaviruses | 8/8 tested | 7-249 (mean 75) | CPE reduction | H1-HeLa/MRC-5 | [3] |
| HRV-C15 | C15 | ~93,000 | CPE reduction | H1-HeLa | [4] |
| Enterovirus 71 | EV71 | ~20,000 | CPE reduction | RD | [4] |
| Coxsackievirus A16 | CVA16 | ~20,000 | CPE reduction | RD | [4] |
| Human Norovirus | Norwalk replicon (GI) | ~1,400 | Replicon RNA reduction | HG23 | [2] |
| Murine Norovirus | MNV-1.CW1 | ~2,500 | CPE reduction | RAW 264.7 | [2] |
Table 2: this compound Biochemical Protease Inhibition Data
| Protease Source | IC₅₀ | Kobs/[I] (M⁻¹s⁻¹) | Assay Format | Reference |
|---|---|---|---|---|
| HRV 3C protease | 3-183 nM (EC₅₀) | 223,000 | Fluorometric | [3] |
| SARS-CoV-2 Mpro | 68 ± 7 μM | Not determined | FRET-based | [1] |
| EV68 3C protease | Low nanomolar | Not determined | Crystallography | [1] |
| Norovirus 3C-like protease | Not determined | Not determined | Enzymatic assay | [2] |
The quantitative data presented in Tables 1 and 2 demonstrate significant variability in this compound's efficacy across different virus families. While the compound exhibits potent low nanomolar activity against most rhinoviruses and some related picornaviruses, its effectiveness diminishes substantially against HRV-C species, enterovirus A viruses (EV71, CVA16), and noroviruses, with EC₅₀ values in the micromolar range [3] [4] [2]. The biochemical protease inhibition data correlates with cellular efficacy, confirming that the primary mechanism of action is through 3C protease inhibition. The structural basis for these efficacy differences lies in variations in the protease active sites across viruses, particularly in the S2 subsite and S1' subsite, which affect how optimally this compound can bind and form the covalent complex [1] [4].
Recombinant protease expression is fundamental for biochemical inhibition studies. The protocol involves cloning the gene encoding the target 3C protease into an appropriate expression vector (e.g., pET-28a for bacterial expression) and transforming into competent E. coli BL21(DE3) cells. Expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours to promote proper folding and minimize inclusion body formation. Cells are harvested by centrifugation and lysed using sonication in lysis buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 10% glycerol, pH 6.5). The recombinant protease is purified using nickel-nitrilotriacetic acid (Ni-NTA) chromatography followed by ion-exchange and gel filtration chromatography to achieve high purity (>95%) as confirmed by SDS-PAGE. Protease activity should be verified using fluorogenic substrates before proceeding with inhibition assays [4].
The fluorometric protease assay provides real-time monitoring of this compound inhibition kinetics. Prepare the reaction buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 1 mmol/L EDTA, pH 7.5) and pre-incubate purified 3C protease (10-100 nM) with varying concentrations of this compound (typically spanning 0.1 × IC₅₀ to 10 × IC₅₀) for 10 minutes at 30°C. Initiate the reaction by adding a fluorogenic peptide substrate (such as those containing EDANS/DABCYL FRET pairs) at the Km concentration. Monitor fluorescence continuously for 30-60 minutes using a plate reader with excitation at 340 nm and emission at 490 nm. Calculate the initial reaction rates at each inhibitor concentration and determine the inactivation constant (Kobs/[I]) by analyzing the data with first-order rate kinetic equations using software such as ENZFITTER. Include controls without inhibitor and without enzyme to account for background fluorescence and non-enzymatic substrate cleavage [3].
For IC₅₀ determination, employ a fixed-time point assay format. Set up reactions with constant protease concentration and varying this compound concentrations (typically serial 3-fold dilutions spanning 0.1 nM to 100 μM). After pre-incubating protease with inhibitor for 10 minutes, initiate reactions with substrate and incubate for precisely 30 minutes at 30°C. Stop reactions by adding an equal volume of 1% trifluoroacetic acid or specific protease inhibitor. Measure fluorescence and convert to product concentration using a standard curve. Plot percentage inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Each assay should include replicates (n ≥ 3) and be repeated independently at least twice to ensure reproducibility [3] [2].
The CPE reduction assay quantifies this compound's ability to protect cells from virus-induced destruction. Seed appropriate cell lines (H1-HeLa for HRVs/enteroviruses, RAW 264.7 for MNV, MRC-5 for some HEVs) in 96-well plates at 2 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers. Prepare serial dilutions of this compound in maintenance medium (typically starting from 10 μM with 3-fold dilutions) and add to cells in quadruplicate. Include virus controls (cells + virus), cell controls (cells only), and background controls (virus only). Infect treated cells with virus at a predetermined multiplicity of infection (MOI) that produces ≥65% to ≤95% cell death (typically MOI 0.004 to 1.0), except for cell controls which receive medium only. Incubate plates at the optimal temperature for each virus (34°C for HRVs, 37°C for enteroviruses) for 3-5 days until CPE is advanced in virus controls [3] [2].
Quantify cell viability using the XTT dye reduction method: Add XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] with phenazine methosulfate (PMS) to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm with a reference wavelength of 650 nm. Calculate the percent protection for each this compound concentration using the formula: % Protection = [(ODₜᵣₑₐₜₜₑd - ODᵥᵢᵣᵤₛ)/(OD꜀ₑₗₗₛ - ODᵥᵢᵣᵤₛ)] × 100. Determine the EC₅₀ and EC₉₀ values (concentrations required for 50% and 90% protection, respectively) using non-linear regression analysis of the concentration-response curve. Simultaneously, assess compound cytotoxicity by applying the same this compound dilutions to uninfected cells and measuring viability, calculating the CC₅₀ (50% cytotoxic concentration) and therapeutic index (TI = CC₅₀/EC₅₀) [3].
For human norovirus evaluation (where conventional cell culture is limited), employ the Norwalk virus replicon system. Maintain HG23 cells (Huh-7 cells carrying the Norwalk virus replicon) in DMEM with 10% FBS and 1.25 mg/mL Geneticin (G418) at 37°C in 5% CO₂. For the assay, seed HG23 cells at 5,000 cells/well in 96-well plates in complete DMEM without G418. After 24 hours, add serial dilutions of this compound and incubate for 72 hours. Wash cell monolayers with PBS and lyse for RNA extraction using cell-to-cDNA lysis buffer. Quantify Norwalk replicon RNA levels by qRT-PCR using primers and probe targeting the neomycin gene: forward (5'-CCG GCT ACC TGC CCA TTC-3'), reverse (5'-CCA GAT CAT CCT GAT CGA CAA G-3'), and FAM-labeled probe (5'-FAM-ACA TCG CAT CGA GCG AGC ACG TAC-TAMRA-3'). Normalize to β-actin mRNA levels using appropriate primers and probe. Calculate the relative replicon RNA levels using the Pfaffl method and determine EC₅₀ and EC₉₀ values [2].
Replicon clearance and rebound assays provide information on the potential for viral eradication. Culture HG23 cells in T-flasks with this compound (0.1, 1, 10 μM) in the absence of G418 for five consecutive passages, collecting cells at each passage for replicon RNA quantification. Subsequently, passage cells for three additional cycles in medium containing G418 but without this compound to assess viral rebound. Complete clearance is demonstrated by inability of cells to grow in G418-containing medium after this compound removal, indicating elimination of the replicon [2].
Structural characterization of this compound bound to target proteases provides critical insights into its mechanism and the molecular basis for efficacy variations across viruses. Express and purify the target 3C protease as described in section 3.1. Concentrate the protein to ~5 mg/mL in buffer (50 mmol/L HEPES, 150 mmol/L NaCl, pH 6.5) and incubate with 2-5 molar excess of this compound for 1-2 hours on ice. Set up crystallization trials using the hanging drop vapor diffusion method at 16°C over reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH 5.0), and 16% (w/v) polyethylene glycol 3,350. Monitor crystal growth and optimize conditions as needed. For data collection, harvest crystals, cryoprotect with reservoir solution supplemented with 20-25% glycerol, and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 1.95 Å resolution), process with HKL2000, and solve the structure by molecular replacement using a known 3C protease structure (e.g., PDB: 1CQQ) as a search model. Refine the structure using iterative cycles in COOT and PHENIX [1] [4].
Structural analysis should focus on several key features: examination of the covalent bond formation between this compound's Michael acceptor and the catalytic cysteine; mapping the hydrogen bonding network between inhibitor and protease active site residues; assessment of the conformation of this compound's P2 fluorophenylalanine group and its positioning in the S2 subsite; and evaluation of subsite geometries (S1', S2, S4) that influence binding affinity. Compare structures across different viral proteases to identify determinants of potency variations. For example, the "half-closed S2 subsite" and "volume-decreased S1' subsite" in HRV-C15 3C protease explain its reduced susceptibility to this compound compared to other rhinoviruses [4].
Resistance monitoring is essential for understanding this compound's clinical potential. Culture viruses in the presence of subtherapeutic this compound concentrations (e.g., 0.5 × EC₅₀) for multiple passages (10-20 cycles), increasing concentration gradually if necessary. Isplicate viruses from later passages and sequence the 3C protease region, comparing to wild-type sequences to identify mutations. Engineer identified mutations (e.g., A105V, I109V in norovirus 3C protease) into recombinant proteases and viruses using site-directed mutagenesis and reverse genetics systems. Characterize the phenotypic resistance by determining EC₅₀ values against mutant versus wild-type viruses and measuring catalytic efficiency of mutant proteases. Employ molecular dynamics simulations (100+ ns) to understand how resistance mutations alter protease structure and dynamics, particularly around the active site. Monitor cross-resistance to other protease inhibitors to identify potential combination therapies [5] [2].
Table 3: Protocol Selection Guide for Different Research Objectives
| Research Objective | Recommended Protocols | Key Output Parameters | Typical Timeline |
|---|---|---|---|
| Initial antiviral screening | CPE reduction assay | EC₅₀, EC₉₀, CC₅₀, Therapeutic Index | 5-7 days |
| Mechanism of action studies | Fluorometric protease assay, Crystallography | Kobs/[I], IC₅₀, Binding mode analysis | 2-4 weeks |
| Resistance assessment | Serial passage, Sequencing, Molecular dynamics | Mutation profiles, Fold-change in EC₅₀, Structural impacts | 4-8 weeks |
| Antiviral potency against noroviruses | Replicon clearance assay, Protease inhibition | EC₅₀, Clearance potential, Protease IC₅₀ | 2-3 weeks |
| Broad-spectrum activity profiling | Multiple CPE assays across virus families | EC₅₀ spectrum, Species-specific efficacy | 3-5 weeks |
The selection of appropriate evaluation protocols depends on the specific research objectives and available resources. For initial antiviral screening, the CPE reduction assay provides comprehensive data on cellular efficacy and cytotoxicity. When investigating mechanism of action, biochemical protease inhibition assays coupled with structural studies offer insights into the molecular interactions. Assessment against viruses lacking conventional culture systems requires replicon-based approaches. The serial passage experiment is critical for understanding resistance potential, while molecular dynamics simulations can predict and explain resistance mechanisms at the atomic level [3] [4] [5].
Several technical considerations can significantly impact assay performance and data quality. For cell-based assays, careful determination of the optimal MOI for each virus strain is crucial, as too high an MOI can overwhelm inhibitor effects while too low an MOI produces inconsistent CPE. In biochemical assays, maintaining enzyme linearity with respect to time and concentration ensures accurate inhibition measurements. When working with this compound, note its irreversible mechanism, which requires modified data analysis approaches compared to reversible inhibitors. For structural studies, achieving high-quality crystals may require screening of multiple protease constructs (e.g., with varying surface entropy reduction mutations) and optimization of cryoprotection conditions. Across all assays, include appropriate positive controls (e.g., known protease inhibitors for enzymatic assays, ribavirin for cell-based assays) to validate system performance [3] [4] [2].
These application notes provide comprehensive protocols for evaluating the antiviral efficacy of this compound across diverse virus families. The integrated approach combining biochemical, cell-based, and structural methods enables robust assessment of its potency, mechanism of action, and potential resistance liabilities. The standardized protocols facilitate comparison of results across different laboratories and virus systems, supporting ongoing research and development efforts for this promising broad-spectrum antiviral candidate. As research advances, these protocols may be adapted to assess next-generation this compound analogs with improved pharmacological properties and expanded spectrum of activity.
This compound is an irreversible peptidomimetic inhibitor that specifically targets the viral 3C protease, a key enzyme for polyprotein processing in enteroviruses [1]. It has demonstrated broad-spectrum activity against various enteroviruses.
Recent research focuses on using this compound in combination therapies. One study highlights a synergistic combination of pleconaril (entry inhibitor), this compound (3C protease inhibitor), and remdesivir (RNA polymerase inhibitor) to inhibit enterovirus replication and delay resistance [1]. A subsequent study optimized this cocktail for oral administration by replacing this compound and remdesivir with their orally available analogs AG7404 and mindeudesivir [1].
The TCID50 assay quantifies viral infectivity by determining the sample dilution that infects 50% of inoculated cell cultures. While none of the searched protocols specifically detail this compound application, the following general protocol is adapted from established methods for cytopathic viruses and can be applied to test antiviral compounds like this compound [2].
Workflow Overview
Detailed Methodology
Cell and Virus Preparation
Compound Preparation
Assay Procedure
TCID50 Calculation and Antiviral Data Analysis
While specific TCID50 data for this compound monotherapy was not available in the search results, the following table summarizes its role in recent combination therapy studies:
| Study Context | Virus(es) Tested | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Combination Therapy (Initial) | EV1, EV6, EV11, CVB5, EV-A71 | Combined with pleconaril & remdesivir; inhibited replication and delayed drug resistance. | [1] |
| Optimized Oral Combination | Multiple enteroviruses | This compound was replaced by its orally available analog AG7404 in the final cocktail. | [1] |
1. Compound Profile this compound (AG7088) is a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease [1] [2]. This protease is essential for cleaving the viral polyprotein precursor, a critical step in viral replication [3]. By inhibiting this enzyme, this compound blocks viral replication and exhibits immunomodulatory effects by reducing specific cytokine releases [3] [2].
2. Relevant Experimental Model: PCLS from HDM-Sensitized Mice Precision-Cut Lung Slices (PCLS) offer a sophisticated ex vivo platform that preserves the original lung architecture, including various cell types, thus providing a more physiologically relevant system than monolayer cell cultures [3] [4]. The model particularly relevant for studying this compound involves PCLS prepared from mice with pre-existing allergic airway inflammation.
3. Experimental Findings with this compound The primary value of this compound in this context is its immunomodulatory action, as summarized below.
Table 1: Cytokine Profile in HDM-Sensitized PCLS upon RV1b Infection and this compound Treatment (100 nM, 48h)
| Cytokine Type | Cytokine | Response in HDM-sensitized PCLS after RV infection | Effect of this compound |
|---|---|---|---|
| TH-2 Cytokine | IL-4 | Exaggerated secretion [3] [5] | Inhibited [3] [5] |
| Pro-inflammatory Cytokine | IL-6 | Exaggerated secretion [3] | Inhibited [3] |
| Antiviral Response | IFN-α, IFN-β, IFN-γ | Attenuated (in HDM-sensitized mice) [3] | Not Reported |
The core finding is that this compound, at a concentration of 100 nM, significantly inhibited the RV-induced exaggerated release of the TH-2 cytokine IL-4 and the pro-inflammatory cytokine IL-6 in HDM-sensitized PCLS. This suggests a potential role for 3C protease inhibitors in modulating the immune response during viral-induced asthma exacerbations, beyond their direct antiviral activity [3] [5].
Below is a step-by-step protocol for investigating this compound in PCLS, based on the methods from the identified study [3].
1. PCLS Generation from HDM-Sensitized Mice
2. Viral Infection and this compound Treatment
3. Downstream Analysis
The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed mechanism of action of this compound based on the protocol and available literature.
Diagram 1: Experimental Workflow for PCLS Treatment. This chart outlines the key steps from generating lung slices from sensitized mice to the final data analysis.
Diagram 2: Mechanism of Action of this compound. This chart illustrates how this compound inhibits the viral 3C protease, thereby disrupting the replication cycle of Human Rhinovirus and the subsequent exaggerated immune response.
This compound (formerly AG7088) is an irreversible inhibitor of viral 3C proteases that has demonstrated broad-spectrum activity against multiple picornaviruses, including human rhinovirus (HRV) and enteroviruses, and has shown potential activity against human norovirus (HuNoV). This compound represents a class of antiviral agents targeting essential viral enzymes responsible for polyprotein processing during viral replication. As with any antiviral therapeutic, the potential emergence of resistant viral variants necessitates robust susceptibility testing methods to monitor antiviral efficacy and guide clinical development. These application notes provide detailed protocols for assessing this compound susceptibility against target viruses, investigating resistance mechanisms, and characterizing resistant variants that may emerge during antiviral treatment. The methodologies outlined herein integrate phenotypic, genotypic, and computational approaches to provide a comprehensive framework for antiviral susceptibility assessment, suitable for implementation in research and drug development settings.
This compound exerts its antiviral effect through irreversible inhibition of 3C protease, an enzyme absolutely required for the replication of picornaviruses and related viruses. The 3C protease cleaves the viral polyprotein at specific sites to generate mature viral proteins, making it an attractive antiviral target. This compound incorporates a Michael acceptor moiety that forms a covalent bond with the active-site cysteine residue of the protease, permanently inactivating the enzyme. Crystallographic studies of this compound bound to the HRV serotype 2 3C protease revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these 14 amino acids being completely conserved across HRV serotypes [1]. This high degree of conservation explains the broad-spectrum activity demonstrated by this compound against all laboratory strains of HRV (48 of 48) and clinical HRV isolates (23 of 23) tested to date. The compound has also shown inhibitory activity against norovirus protease and replication, expanding its potential utility beyond picornaviruses [2].
Cell-based antiviral assays measure the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE). The ATP-based luminescence assay provides a homogeneous, automated format suitable for high-throughput screening of antiviral compounds against enteroviruses and other picornaviruses [3].
Cell preparation: Seed RD (human rhabdomyosarcoma), Vero (African green monkey kidney), or HeLa cells in 384-well microplates at optimal density of 5,000 cells/well in growth medium and incubate overnight at 37°C with 5% CO₂ [3].
Virus preparation: Prepare virus stocks of target viruses (e.g., enterovirus A71, coxsackievirus, poliovirus) and determine titer by endpoint dilution. Dilute virus in infection medium to obtain 100 CCID₅₀ (50% cell culture infectious dose) per 30 μL for assay inoculation [3].
Compound preparation: Prepare this compound in DMSO as stock solution (e.g., 10 mM) and serially dilute in assay medium to generate 8-12 point concentration series. Include cell controls (no virus) and virus controls (no compound) on each plate [3].
Assay procedure:
Data analysis: Calculate percent protection for each well using formula: % Protection = 100 × (LuminescenceSample - LuminescenceVirus Control) / (LuminescenceCell Control - LuminescenceVirus Control) Generate dose-response curves and calculate EC₅₀ (50% effective concentration) values using four-parameter logistic regression in appropriate software (e.g., GraphPad Prism) [3].
Parallel assessment of compound cytotoxicity is essential for determining selective antiviral activity.
Table 1: Representative this compound Susceptibility Data for Various Viruses
| Virus | Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|---|
| Norovirus (replicon) | HGT | 1.3 ± 0.1 | >100 | >77 | [2] |
| Enterovirus D68 (Fermon) | RD | 0.003 | >10 | >3333 | [3] |
| Poliovirus Sabin 1 | RD | 0.221 | >10 | >45 | [3] |
| Coxsackievirus B | RD | 0.156 | >10 | >64 | [3] |
| HRV 14 (wild-type) | H1-HeLa | 0.030 | >10 | >333 | [1] |
| HRV 14 (T129A/T131A/Y139H/T143P) | H1-HeLa | 0.150 | >10 | >67 | [1] |
Serial passage of viruses in the presence of increasing this compound concentrations allows selection of variants with reduced susceptibility.
Virus preparation: Initiate with HRV serotypes (e.g., 14, 2, 39, Hanks) or norovirus replicon cells at MOI of 0.1 in the presence of sub-inhibitory this compound concentrations (up to 3.5× EC₅₀) [1] [2]
Cell culture and passage: Use appropriate cell lines (H1-HeLa for HRV, HGT for norovirus replicons). Collect supernatants (viruses) or passage cells (replicons) when significant CPE develops or at predetermined intervals (e.g., 3-7 days) [1] [2]
Compound escalation: Infect fresh cells with collected supernatants or passage replicon cells in the presence of 1-3× higher this compound concentrations in subsequent passages. Continue process for 14-72 cumulative days (3-15 passages) [1] [2]
Monitoring and cloning: Monitor viral replication by CPE observation or quantitative methods (qRT-PCR for replicons). Isolate resistant variants by plaque purification or limiting dilution cloning for detailed characterization [2]
Table 2: Characterized Resistance Mutations in Viral 3C Proteases
| Virus | Mutations | Fold Change in EC₅₀ | Impact on Protease Function | Reference |
|---|---|---|---|---|
| Human Rhinovirus 14 | T129A, T131A, T143P | 5-7 | Minimal impact on protease activity | [1] |
| Human Norovirus | I109V | 4-5 | Reduced binding affinity | [2] |
| Human Norovirus | A105V + I109V | 10-12 | Altered active site conformation | [2] |
| Human Rhinovirus 2 | N165T | 3-4 | Structural changes near catalytic site | [1] |
| Human Rhinovirus 39 | N130K, L136F | 4-6 | Moderate impact on substrate binding | [1] |
Molecular dynamics simulations provide insights into structural mechanisms of this compound resistance at atomic resolution.
System preparation: Obtain crystal structure of viral 3C protease (e.g., PDB ID: 3SJO). Introduce resistance mutations (A105V, I109V) using molecular modeling software [4] [5]
Simulation parameters:
Trajectory analysis:
Structure-based virtual screening identifies compounds with potential activity against this compound-resistant mutants.
Preparation of compound libraries: Curate diverse chemical libraries (e.g., ZINC, DrugBank) and prepare 3D structures with proper protonation states [4]
Molecular docking:
Binding affinity prediction:
The following diagram illustrates the experimental workflow for comprehensive this compound susceptibility testing and resistance characterization:
Genotypic analysis identifies mutations associated with reduced this compound susceptibility in viral 3C protease genes.
RNA extraction: Purify viral RNA from cell-free culture supernatants or infected cells using silica-based extraction methods (e.g., RNeasy kit) [1]
cDNA synthesis: Synthesize cDNA from viral RNA using reverse transcriptase with random nanomers or gene-specific primers [1]
PCR amplification: Amplify 3C protease region using specific primers. For HRV, target region corresponds to bases 5116 to 5827 in HRV 89 genome [1]
Sequence analysis:
For detailed analysis of mixed viral populations, clonal sequencing provides resolution at the individual genome level.
Phenotypic criteria: Fold-increase in EC₅₀ value compared to wild-type reference
Genotypic criteria: Presence of known resistance mutations (e.g., A105V, I109V in norovirus; T129A, T131A in HRV) with confirmation of phenotypic resistance [1] [2]
The methodologies described in these application notes support multiple aspects of antiviral drug development:
These protocols have been successfully applied to identify this compound-resistant variants of human rhinovirus and norovirus, characterize their phenotypic and genotypic properties, and inform the design of next-generation protease inhibitors with improved resistance profiles [1] [2] [5]. Integration of computational approaches with experimental data provides a powerful framework for addressing the challenge of antiviral resistance in drug development.
This document outlines standardized methodologies for evaluating the in vitro antiviral activity of Rupintrivir (AG7088), an irreversible inhibitor of the human rhinovirus (HRV) 3C protease.
1. Introduction this compound is a potent, broad-spectrum antiviral agent that targets the HRV 3C protease, an enzyme essential for viral replication [1]. The 50% Effective Concentration (EC₅₀) is a critical parameter for quantifying its antiviral potency, representing the compound concentration required to achieve a 50% reduction in viral cytopathic effect (CPE) in cell-based assays [2]. The protocols below detail the cell-based assay for EC₅₀ determination and a follow-up method for investigating resistance.
2. Key Experimental Protocols
Protocol 1: Cell-Based Antiviral Susceptibility Assay (EC₅₀ Determination)
This is the primary method for determining the potency of this compound against various HRV serotypes [1] [2].
The following diagram illustrates the key steps of this protocol:
Protocol 2: In Vitro Resistance Selection and Susceptibility Testing
This protocol describes how to generate this compound-resistant HRV variants and assess changes in susceptibility [1].
3. Data Presentation and Analysis
Table 1: Experimentally Determined EC₅₀ Values of this compound Against Various HRV Strains This table summarizes potency data from published studies, providing a reference for expected results [1] [4].
| HRV Strain / Variant | Mean EC₅₀ (nM) | Notes / Key Mutations in 3C Protease |
|---|---|---|
| Wild-Type Strains | ||
| HRV 14 (Wild-Type) | 21 nM | Reference sensitive strain [4] |
| HRV 2 (Wild-Type) | 30 nM | [4] |
| HRV 39 (Wild-Type) | 24 nM | [4] |
| HRV Hanks (Wild-Type) | 19 nM | [4] |
| HRV 14 Resistant Variants | ||
| Passage 3 Variant | 152 nM | Mutations: T129T/A, T131T/A, T143P/S [1] [4] |
| Passage 4 Variant | 227 nM | Mutations: T129A, T131T/A, T143P [4] |
| Passage 10 Variant | 324 nM | Additional mutation: Y139Y/H [4] |
| Engineered Mutant | 268 nM | Mutations: T129A, T131A, Y139H, T143P [4] |
Table 2: Key Reagents and Equipment
| Category | Specific Item / Specification |
|---|---|
| Cell Line | H1-HeLa cells (ATCC CRL-1958) |
| Virus | HRV serotypes (e.g., HRV-B14, ATCC VR-284) |
| Compound | This compound (HY-106161, MedChemExpress) |
| Culture Medium | Dulbecco’s Modified Eagle's Medium (DMEM) with 5-10% FBS |
| Assay Kit/Reagent | XTT, Phenazine Methosulfate (PMS) |
| Critical Equipment | CO₂ Incubator, Plate Reader, 96-well Plates |
4. Troubleshooting and Technical Notes
The following sources were cited in this protocol and provide further detail:
For the latest research, you can search for newer derivatives like AG7404 (Compound 1), an orally available this compound derivative with improved pharmacokinetics, using the same core principles for EC₅₀ determination [2] [3].
Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C protease (3Cpro) of human rhinovirus (HRV). Its application has been successfully repurposed in research for studying severe Enterovirus 71 (EV71) infections, a major causative agent of hand-foot-and-mouth disease (HFMD) with potential life-threatening neurological complications [1] [2] [3]. The 3C protease is essential for viral replication, as it processes the viral polyprotein into mature functional proteins, making it an attractive antiviral target [4] [3]. The high degree of structural conservation in the active site of 3C proteases across different picornaviruses allows this compound to act as a broad-spectrum inhibitor [5] [4]. Currently, no direct-acting antivirals are clinically available for severe EV71 infection, positioning this compound as a promising candidate for therapeutic development [1] [2]. These notes provide a consolidated guide for researchers to utilize this compound in preclinical studies.
This compound exerts its antiviral effect through irreversible covalent inhibition of the viral 3C protease.
The following diagram illustrates the mechanism of action and experimental workflow for evaluating this compound in an EV71 mouse model:
Research demonstrates that this compound is highly effective in protecting mice from lethal EV71 challenge.
The following table summarizes quantitative efficacy data from a pivotal murine infection model study [1] [2].
Table 1: Efficacy of this compound in a Murine Model of Lethal EV71 Infection
| Parameter | Vehicle Control (DMSO) | This compound (0.1 mg/kg) | Significance |
|---|---|---|---|
| Survival Rate | 38.5% | 90.9% | p = 0.006 |
| Clinical Score | Limb paralysis observed | Profound alleviation of limb paralysis and other neurological symptoms | Highly significant |
| Viral RNA in Tissues | High levels detected | Profound suppression | Confirmed by qRT-PCR |
| VP1 Protein Expression | High levels detected | Effectively blocked | Confirmed by immunohistochemistry |
| Histopathology | Severe necrotizing myositis | Profoundly alleviated | Confirmed by histological analysis |
This protocol is adapted from published studies evaluating this compound against EV71 [1] [2].
4.1.1 Animals and Infection
4.1.2 Drug Formulation and Administration
4.1.3 Efficacy Endpoint Assessment
This in vitro protocol is used to confirm the direct inhibitory activity of this compound and can be a precursor to in vivo studies [7] [8].
4.2.1 Protease Activity Assay
This compound (AG7088) is a novel peptidomimetic inhibitor that selectively and irreversibly targets the human rhinovirus (HRV) 3C protease, demonstrating potent antiviral activity against a broad spectrum of HRV serotypes. Initially developed as a direct antiviral agent, recent evidence has revealed that this compound possesses significant immunomodulatory capabilities, particularly in the context of allergic inflammation and virus-induced exacerbations. The 3C protease targeted by this compound is essential for viral replication, as it cleaves the viral polyprotein precursor into structural proteins and enzymes required for viral propagation [1] [2]. While this compound showed only moderate efficacy in clinical trials for common cold treatment in healthy individuals, emerging research indicates it may offer greater therapeutic benefit in specific pathological contexts such as allergic asthma, where it demonstrates meaningful effects on cytokine modulation beyond its direct antiviral activity [1].
The pleiotropic nature of cytokines and their complex signaling networks present significant challenges for studying specific immunomodulatory compounds. Cytokines function as secreted signaling proteins that regulate diverse aspects of immunity, inflammation, and tissue repair through complex cascades where one cytokine can trigger the production of others [3]. This complexity necessitates sophisticated assay systems that can capture the multidimensional effects of immunomodulators like this compound on cytokine networks. Advanced platforms such as multiplex cytokine analysis have become indispensable tools in this context, allowing researchers to simultaneously measure numerous cytokines from limited sample volumes, thereby providing comprehensive insights into the immunomodulatory mechanisms of experimental therapeutics [4].
The ex vivo PCLS model has emerged as a particularly relevant system for investigating this compound's immunomodulatory effects in a pathophysiologically appropriate context. This model maintains the complex architecture of lung tissue, including multiple cell types and their native spatial relationships, thereby preserving the cellular microenvironment found in intact lungs. In practice, mice are first sensitized through intranasal administration of house dust mite (HDM) extract over four weeks to establish a T_H2/T_H17-dominated cytokine response characteristic of allergic airway inflammation. Following sensitization, lung tissues are inflated with agarose-medium solution, solidified, and precisely sectioned into 350μm slices using an oscillating tissue slicer. These PCLS are then cultured and can be infected with human rhinovirus (typically 1×10^5 IU/mL) in the presence or absence of this compound (100 nM) for 48 hours after which cytokine secretion profiles are quantified [1].
The PCLS model offers several key advantages for studying this compound's immunomodulatory effects: it preserves the complex cellular composition of lung tissue including structural cells, immune populations, and their native spatial organization; it maintains the polarized, sensitized state established through in vivo HDM exposure; and it enables controlled, reproducible experimental conditions while retaining pathophysiological relevance. This model has demonstrated that HDM-sensitized mice exhibit an attenuated antiviral response but exaggerated IL-4, IL-6, and IL-10 secretion upon RV infection—a dysregulated response that this compound treatment effectively modulates [1].
Traditional cell culture systems provide complementary approaches for elucidating this compound's direct effects on specific cell types, particularly immortalized cell lines like BEAS-2B (human bronchial epithelial cells) and HeLa cells. In these systems, cells are infected with HRV at a defined multiplicity of infection (MOI) and treated with varying concentrations of this compound. The antiviral activity is typically assessed by measuring viral titer reduction through tissue culture infectious dose (TCID50) assays, while immunomodulatory effects are evaluated by quantifying cytokine secretion profiles. Research using these models has demonstrated that this compound treatment not only suppresses viral replication but also significantly reduces RV-induced interleukin (IL)-6 and IL-8 release in BEAS-2B cells, suggesting direct effects on the host inflammatory response independent of antiviral activity [1].
Table 1: Key Experimental Models for this compound Cytokine Modulation Studies
| Model System | Key Features | Applications | Advantages | Limitations |
|---|---|---|---|---|
| PCLS (HDM-sensitized mice) | Preserves lung tissue architecture and cellular diversity; T_H2/T_H17-polarized environment | Study of RV-induced exacerbation of allergic inflammation; Immunomodulatory effects in pathophysiological context | Maintains native tissue microenvironment; Relevant cellular complexity | Technically challenging preparation; Limited viability period |
| BEAS-2B cells | Immortalized human bronchial epithelial cells; Relevant cell type for RV infection | Antiviral efficacy assessment; Epithelial-specific cytokine responses | Homogeneous population; Reproducible results | Does not recapitulate tissue complexity |
| HeLa cells | Standard cell line for HRV propagation and antiviral testing | Viral replication inhibition studies; Cytotoxicity assessments | Well-characterized for HRV studies; High reproducibility | Limited physiological relevance to human airway |
The following protocol details the methodology for evaluating this compound's immunomodulatory effects in PCLS from HDM-sensitized mice, as described in recent publications [1]:
The following diagram illustrates the experimental workflow for the PCLS model:
Diagram 1: Experimental workflow for PCLS preparation, infection, and this compound treatment
Accurate quantification of cytokine profiles is essential for evaluating this compound's immunomodulatory effects. The following methodologies represent current best practices:
Multiplex Immunoassays: For comprehensive cytokine profiling, multiplex platforms such as Meso Scale Discovery (MSD) U-PLEX assays provide simultaneous quantification of multiple cytokines (IFN-γ, IL-4, IL-5, IL-10, IL-13, IL-17A, IL-17E/IL-25, IL-17F, IL-33, and TNF-α) from limited sample volumes. The MSD system uses plates with specific capture antibodies spotted in different regions, with detection achieved through electrochemiluminescent tags [1] [4]. Alternatively, Luminex bead-based assays utilize fluorescently-coded microspheres coupled with capture antibodies specific to different cytokines, with detection via a biotinylated detection antibody and streptavidin-phycoerythrin [4].
Enzyme-Linked Immunosorbent Assay (ELISA): For specific cytokine targets of particular interest (e.g., IFN-α, IFN-β, IL-6, MCP-1, IP-10), conventional ELISA provides sensitive quantification using matched antibody pairs according to manufacturer protocols. Samples and standards are incubated in capture antibody-coated plates, followed by detection with biotinylated detection antibodies, streptavidin-HRP, and TMB substrate [1].
Data Normalization: Cytokine concentrations are normalized to total protein content determined by BCA protein assay, expressed as pg cytokine/mg total protein. This normalization accounts for potential variations in tissue size or cellularity between PCLS samples [1].
Data Analysis: Cytokine concentrations are calculated based on serial diluted standard curves. For MSD data, analysis is conducted using Discovery Workbench software. Statistical analysis is typically performed using GraphPad Prism, with appropriate tests (e.g., ANOVA with post-hoc tests) for multiple comparisons [1].
This compound demonstrates significant immunomodulatory effects in RV-infected PCLS from HDM-sensitized mice, with particularly notable impacts on key inflammatory and T_H2 cytokines. The table below summarizes the characteristic cytokine responses across different experimental conditions:
Table 2: Characteristic Cytokine Responses in PCLS Models with this compound Treatment
| Cytokine | Non-Sensitized + RV | HDM-Sensitized + RV | HDM-Sensitized + RV + this compound | Biological Significance |
|---|---|---|---|---|
| IL-4 | Minimal induction | Significantly exaggerated | Marked reduction | Key T_H2 cytokine; promotes allergic inflammation |
| IL-6 | Moderate induction | Significantly exaggerated | Marked reduction | Pro-inflammatory cytokine; acute phase response |
| IL-10 | Induced | Exaggerated secretion | Variable reduction | Immunoregulatory; can suppress or promote inflammation |
| IFN-α | Strong induction | Attenuated response | Limited additional effect | Antiviral type I interferon |
| IFN-β | Strong induction | Attenuated response | Limited additional effect | Antiviral type I interferon |
| IFN-γ | Induced | Attenuated response | Limited additional effect | Key antiviral effector cytokine |
| TNF-α | Induced | Variable response | Limited modification | Pro-inflammatory cytokine |
| IP-10 | Strong induction | Attenuated response | Limited additional effect | Chemokine for T cell recruitment |
Research findings demonstrate that PCLS from HDM-sensitized mice exhibit an attenuated antiviral response (reduced IFN-α, IFN-β, IFN-γ) but exaggerated IL-4, IL-6, and IL-10 secretion upon RV infection compared to non-sensitized controls. This compound treatment specifically inhibits the exaggerated pro-inflammatory cytokine IL-6 and T_H2 cytokine IL-4 in HDM-sensitized mice, while having more limited effects on the already attenuated antiviral cytokine response [1]. This selective modulation suggests that this compound may normalize the dysregulated immune response in sensitized individuals without broadly suppressing antiviral defenses.
The primary mechanism of this compound's activity involves irreversible inhibition of the HRV 3C protease, an enzyme essential for processing the viral polyprotein into functional units required for replication. By preventing viral replication, this compound reduces viral load and subsequent activation of pattern recognition receptors that drive innate immune responses and cytokine production [1] [2]. However, emerging evidence suggests that this compound may also exert direct immunomodulatory effects independent of its antiviral activity, potentially through modulation of intracellular signaling pathways in host cells. The 3C protease has homologs in cellular signaling systems, and inhibition of these related pathways might contribute to the observed cytokine modulation [5].
The following diagram illustrates the proposed mechanism of this compound's action on cytokine signaling:
Diagram 2: Proposed mechanism of this compound action on cytokine signaling pathways
The cytokine modulation assays described herein have significant translational relevance for understanding and treating virus-induced exacerbations of respiratory diseases. The specific inhibition of exaggerated T_H2 and pro-inflammatory cytokines (particularly IL-4 and IL-6) in HDM-sensitized systems suggests this compound may have particular utility in asthma exacerbations triggered by rhinovirus infections. This selective modulation—reducing pathological inflammation while preserving antiviral defenses—represents a potentially optimized therapeutic approach compared to broad immunosuppression [1].
Beyond its direct application as a potential therapeutic, this compound has emerged as a valuable tool compound for basic research. Recent innovative applications include the development of iCROP (integrated compact regulators of protein activity) systems, where HRV protease and this compound are employed as molecular switches for precise control of protein function. In these synthetic biology applications, target proteins are engineered to contain HRV protease cleavage sites, rendering them inactive upon cleavage but functional when this compound inhibits the protease. This system has been successfully implemented to regulate diverse proteins including transcription factors, CRISPR-Cas9 systems, and signaling components, demonstrating the broad utility of this compound as a research tool beyond its antiviral applications [5].
From a drug development perspective, comprehensive cytokine profiling using the assays described provides critical insights into both the efficacy and potential safety of this compound and related compounds. The ability to simultaneously quantify multiple cytokine classes (T_H1, T_H2, T_H17, antiviral, pro-inflammatory) enables researchers to identify specific immunomodulatory signatures rather than merely assessing global anti-inflammatory effects. This precision is particularly valuable given the complex, pleiotropic nature of cytokine networks and their context-dependent functions in health and disease [3] [6].
This compound represents a compelling example of a compound with dual functionality—direct antiviral activity against rhinoviruses and specific immunomodulatory effects on dysregulated cytokine responses. The experimental approaches detailed in these application notes, particularly the use of PCLS from sensitized animals coupled with multiplex cytokine analysis, provide robust methodologies for elucidating complex immunomodulatory mechanisms. The specific suppression of exaggerated T_H2 and pro-inflammatory cytokines in sensitized systems, while preserving key antiviral defenses, suggests a potentially optimized therapeutic approach for virus-induced exacerbations of allergic asthma. As research advances, both the therapeutic applications of this compound and its utility as a precision tool in synthetic biology systems continue to expand, offering new opportunities for intervention in respiratory diseases and beyond.
Rupintrivir is an irreversible inhibitor that targets viral 3C proteases. However, resistance can develop through mutations that alter the protease's structure or its interaction with the drug [1] [2]. The following table summarizes the primary resistance mutations characterized in human norovirus (HuNoV) and human rhinovirus (HRV).
| Virus | Protease | Resistance Mutations | Impact & Mechanism |
|---|---|---|---|
| Human Norovirus (HuNoV) [1] | 3C-like protease | A105V, I109V | Reduces binding affinity and impedes drug dissociation; induces structural changes in the protease that decrease inhibitor potency. |
| Human Rhinovirus (HRV) [2] | 3C protease (3Cpro) | Mutations around the active site (e.g., C147A)* | Reduces hypersensitivity to the drug; directly interferes with the covalent binding mechanism of the inhibitor. |
*Note: C147A is a catalytic residue mutation; other resistance-inducing mutations around the active site have been reported [2].
Here are detailed methodologies for key experiments cited in resistance studies.
This protocol is used to understand the initial binding interactions between the drug and the protease [1].
MD simulations help study the effects of mutations on the protease structure and its dynamics with the inhibitor [1] [2].
This approach identifies new inhibitors effective against resistant mutant proteases [1].
Q1: Our enzymatic assays show a significant drop in this compound potency against a clinical isolate. What is the first step to confirm resistance?
Q2: Virtual screening is yielding candidates that bind well to the wild-type protease but poorly to the A105V mutant. What strategy can we use?
Q3: How can we preemptively design inhibitors to overcome resistance?
The diagram below illustrates the key steps in using Molecular Dynamics to study resistance mechanisms.
The following table consolidates key experimental data on resistance-associated mutations and potential strategies to overcome reduced susceptibility.
| Aspect | Key Findings | Experimental Evidence & Notes |
|---|
| Identified Mutations [1] | • HRV-14: T129A, T131A, T143P, Y139H • HRV-2: N165T • HRV-39: N130K, L136F • HRV Hanks: T130A (Mutations often occur at residue 130 or its equivalent) | Passage Studies: Serial passage of viruses (HRV serotypes 14, 2, 39, Hanks) in increasing this compound concentrations. Impact: Mutations accumulated slowly, leading to only minimal to moderate (up to 7-fold) reductions in susceptibility. | | Susceptibility Impact [1] | Site-directed mutagenesis of HRV-14 3C protease confirmed that combinations of mutations (e.g., T129A/T131A/T143P) are required for a measurable (7-fold) decrease in susceptibility. | A high genetic barrier to resistance is indicated, as multiple mutations are needed for a significant effect. | | Strategy: Dominant Drug Target [2] | Targeting highly oligomeric viral structures (e.g., capsid) can suppress resistance. Drug-susceptible protein subunits "dilute" the effect of resistant subunits in mixed assemblies, making the virus population as a whole remain susceptible. | Evidence: Capsid inhibitor V-073 suppressed the emergence of resistant poliovirus in mice, unlike the enzyme-targeting drug Guanidine. | | Strategy: Alternative Viral Targets [3] [4] | Develop inhibitors against other essential viral proteins to bypass 3C protease resistance. Promising targets include: • 2C protein: An NTPase involved in RNA replication (e.g., Jun6504 showed efficacy in an EV-D68 mouse model). • Polymerase (3Dpol) • Viral Capsid | This is a broad area of research for all enteroviruses, providing avenues to circumvent established resistance pathways. | | Strategy: Host-Targeting Antivirals [3] | Target host factors that the virus exploits for replication. This approach presents a high genetic barrier to resistance as the virus cannot easily mutate host genes. | Still an emerging field. The specific host factors relevant to HRV/Rupintrivir context require further investigation. |
This diagram illustrates how targeting an oligomeric viral structure, like the capsid, can inherently suppress the emergence of drug-resistant mutants.
Diagram Title: How a Dominant Drug Target Suppresses Resistance
This diagram visualizes the key mechanism explained in the table [2]. Even when a drug-resistant viral variant emerges (red), its proteins co-assemble with those from drug-susceptible viruses (green) in the same infected cell. The resulting mixed oligomer (e.g., a capsid) remains dysfunctional in the presence of the drug, preventing the resistant variant from taking over the population.
Based on the research, here are some anticipated troubleshooting guides and answers for researchers.
FAQ 1: Our serial passage experiment shows a virus with reduced susceptibility to this compound. What is the confirmatory workflow?
FAQ 2: How can we proactively design a drug candidate to have a high barrier to resistance like this compound?
FAQ 3: this compound development was halted. What are viable alternative antiviral strategies?
Q1: What are the A105V and I109V mutations? A105V and I109V are amino acid substitutions in the NS6 protease of human norovirus. They were identified in replicon cells selected for survival under increasing rupintrivir pressure and are linked to reduced drug susceptibility [1] [2] [3]. The I109V single mutation appears first, while the A105V/I109V double mutation is associated with higher levels of resistance [1].
Q2: What is the experimental evidence for these resistance mutations? The evidence comes from multiple, complementary experimental approaches:
Q3: How much do these mutations reduce drug susceptibility? The following table summarizes the resistance levels observed in Norwalk virus replicon cells:
| Mutation(s) | Fold Change in EC50 (vs. Wild-Type) | This compound Concentration at Selection |
|---|---|---|
| I109V | ~4 to 6-fold | 10 μM |
| A105V / I109V | ~7 to 12-fold | 15-20 μM |
Data compiled from [1]. The EC50 for the wild-type replicon was 1.3 μM.
This methodology is used to generate resistant viral replicons in a controlled laboratory setting [1].
Workflow Overview
Key Materials & Reagents
Procedure Steps
This protocol validates the effect of identified mutations in an infectious model system [1] [5].
Workflow Overview
Key Materials & Reagents
Procedure Steps
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Resistant replicons do not emerge during selection. | Drug concentration is too high, eliminating all replicons. | Start with a lower concentration of this compound (e.g., 2.5-5 µM) and remove G418 initially to reduce selection pressure [1]. |
| The viral mutation rate is too low. | Ensure a sufficiently large cell population is maintained during passages to provide genetic diversity. | |
| Recombinant MNV fails to recover after transfection. | Low transfection efficiency or RNA quality. | Use a high-efficiency transfection method (e.g., electroporation) for RAW 264.7 cells and ensure high-quality, capped RNA transcripts [5]. |
| The resistance fold-change is lower than expected. | The mutation may impact viral fitness (attenuation). | The I109V mutation may reduce viral fitness. Consider passaging the recombinant virus to adapt or check growth kinetics alongside susceptibility [1]. |
The A105V and I109V mutations have also been shown to confer cross-resistance to a newer class of peptidomimetic protease inhibitors derived from this compound, highlighting a potential challenge for drug development [4].
Q1: What is the clinical presentation of this adverse effect? The primary adverse effect reported is blood-tinged mucus [1] [2] and nasal passage irritation [1] [2]. This was identified as the most common adverse effect in phase II clinical trials.
Q2: Is the effect localized or systemic? This is a localized effect confined to the nasal cavity. Pharmacokinetic studies demonstrate that intranasal rupintrivir has minimal systemic absorption, with high drug concentrations remaining in the nasal mucosa [1] [3].
Q3: How severe is this effect typically? In clinical trials, these effects were generally characterized as mild and short-lived [3]. The drug was overall considered to be well tolerated [1] [2].
The table below summarizes key quantitative findings on efficacy and adverse effects from phase II trials.
| Aspect | Dosing Regimen | Result | Citation |
|---|---|---|---|
| Prophylaxis: Viral Culture Reduction | 5x/day | 44% (ruprintrivir) vs. 70% (placebo); P=0.03 | [1] [4] |
| Prophylaxis: Viral Culture Reduction | 2x/day | 60% (ruprintrivir) vs. 92% (placebo); P=0.004 | [1] [4] |
| Treatment: Symptom Score Reduction | 5x/day | 33% reduction (2.2 vs. 3.3 for placebo); P=0.014 | [1] [4] |
| Common Adverse Effect (Blood-Tinged Mucus) | Various intranasal | 11 out of 58 subjects reported the effect | [2] |
The diagram below illustrates the proposed mechanism for this compound's action and potential local irritation.
Mechanism of Action & Irritation Hypothesis: this compound is an irreversible inhibitor of the human rhinovirus (HRV) 3C protease [2] [5]. This protease is essential for cleaving the viral polyprotein into functional units for replication [6]. By inhibiting 3C protease, this compound suppresses viral replication, leading to reduced viral titers and symptoms [1] [4]. The blood-tinged mucus is hypothesized to result from local irritation of the nasal mucosa due to the direct contact of the drug formulation [2], and not from systemic toxicity.
Supporting Preclinical Evidence: An ex vivo study using precision-cut lung slices (PCLS) from house dust mite-sensitized mice demonstrated that this compound not only has antiviral properties but also modulates the immune response by reducing RV-induced levels of the pro-inflammatory cytokine IL-6 and the TH-2 cytokine IL-4 [6]. This suggests the drug's effect on the local mucosal environment is complex and extends beyond direct viral inhibition.
The following workflow outlines a systematic approach to managing this adverse effect in a research setting.
Recommended Experimental Protocols and Adjustments:
Systematic Assessment:
Formulation and Dosing Considerations:
Inclusion/Exclusion Criteria:
While a valuable research tool, the development of intranasal this compound for common cold treatment in the general population was halted after it failed to show efficacy in large-scale, naturally acquired infection trials [2]. Therefore, current research focus may be better directed toward understanding its mechanisms in specific disease models, like asthma exacerbations [6], rather than managing this side effect for general consumer use.
The following table summarizes the key findings on local adverse effects from clinical trials, which form the basis for understanding this issue [1] [2].
| Aspect | Findings from Clinical Trials |
|---|---|
| Reported Adverse Events | Mild, short-lived upper respiratory tract events: nose and throat irritation, blood-tinged mucus, temporary changes in taste/smell perception [1] [2]. |
| Incidence & Severity | Events were "mild" and "short-lived." Frequency was similar between this compound and placebo groups in some studies [3] [2]. |
| Cause/Site of Action | Local: Effects confined to the site of intranasal administration. Systemic exposure to the drug was minimal [3] [2]. |
| Toxicology Evidence | Preclinical studies in rats and dogs showed no evidence of irritation or inflammation in the nasopharyngeal tract or lungs after repeated intranasal dosing [4]. |
For researchers investigating excipients or new formulations to improve nasal tolerability, the following workflow outlines a potential preclinical and clinical assessment strategy, inferred from the methodologies used in this compound development.
Q1: What was the suspected mechanism for this compound-induced nasal irritation? The evidence suggests the irritation was a local effect directly on the nasal mucosa. This is supported by the fact that symptoms were confined to the upper respiratory tract and that systemic exposure to the drug was found to be negligible [3] [2]. The drug was delivered as a suspension, and the physical properties of the formulation itself may have contributed to the sensation of irritation.
Q2: Did preclinical toxicology studies predict this irritation in humans? Interestingly, no. Repeated-dose intranasal toxicity studies in rats and dogs conducted for up to 28 days did not reveal any histopathological evidence of irritation or inflammation in the nasopharyngeal tract [4]. This highlights a potential disconnect between animal models and human subjective experience for topical nasal products.
Q3: Are there any documented protocols for mitigating this irritation? The available historical records do not contain specific protocols developed to mitigate this compound's nasal irritation. The development program was terminated after Phase II trials failed to demonstrate sufficient efficacy in naturally acquired colds, halting further formulation optimization work [5].
Given that this compound is no longer in clinical development, your research might focus on:
The following table summarizes key resistance-associated mutations identified in viral 3C proteases after in vitro serial passage with this compound.
| Virus/Replicon System | Identified Mutations in 3C Protease | Fold Reduction in Susceptibility | Citations |
|---|---|---|---|
| Human Rhinovirus 14 (HRV-14) | T129A, T131A, T143P, Y139H (accumulated combinations) | Up to 7-fold after initial passages; only minimal further reduction (up to 5-fold) with additional mutations [1]. | [1] |
| Human Norovirus (Replicon System) | I109V (single mutant); A105V + I109V (double mutant) | Approximately 4- to 11-fold reduced sensitivity [2]. | [2] |
The core methodology for inducing resistance involves serially passaging the virus in the presence of sub-inhibitory concentrations of the drug [3]. Below is a generalized workflow that you can adapt.
Detailed Methodology [1] [3] [2]
Q1: How many passages are typically required for this compound-resistant variants to emerge?
Q2: How do I confirm that an observed mutation is responsible for resistance?
Q3: We are passaging the virus, but no resistance is emerging. What could be wrong?
| Compound / Study | Target / Serotype | Activity Type | Value | Notes |
|---|---|---|---|---|
| Rupintrivir [1] [2] | HRV 3C Protease (general) | Antiviral Activity (EC₅₀) | 12 nM | Cited from prior literature; poor pharmacokinetics halted clinical development. |
| This compound [3] | HRV 3C Protease (general) | Binding Energy (in silico) | -6.66 kcal/mol | Used as a reference standard in a computational study on propolis compounds. |
| AG7404 (this compound derivative) [4] [5] | HRV-B14 3C Protease | Enzymatic Inhibition (IC₅₀) | 0.046 µM (46 nM) | Direct inhibition of the purified protease. |
| AG7404 (this compound derivative) [4] [5] | HRV-B14 | Antiviral Activity (EC₅₀) | 0.108 µM (108 nM) | Cell-based assay (CPE inhibition). |
| AG7404 (this compound derivative) [4] [5] | HRV-A16 | Antiviral Activity (EC₅₀) | 0.191 µM (191 nM) | Cell-based assay (CPE inhibition). |
| AG7404 (this compound derivative) [4] [5] | HRV-A21 | Antiviral Activity (EC₅₀) | 0.187 µM (187 nM) | Cell-based assay (CPE inhibition). |
The data for AG7404 was generated using standardized virological and biochemical methods, which are detailed below [4].
The following workflow diagram illustrates the key experimental and research strategies used in these studies to identify and characterize 3C protease inhibitors.
The following table compiles key experimental data on the inhibition of different enteroviral 3C proteases by this compound. IC₅₀ (Half Maximal Inhibitory Concentration) and EC₅₀ (Half Maximal Effective Concentration) are standard measures of a compound's potency; lower values indicate stronger inhibition.
| Virus | Assay Type | Potency (IC₅₀ / EC₅₀) | Experimental Context & Notes |
|---|---|---|---|
| Enterovirus A71 (EV-A71) | Enzyme Inhibition | IC₅₀ = 1.65 μM [1] | In vitro protease activity assay. |
| Enterovirus A71 (EV-A71) | Cell-based Replicon | EC₅₀ = 0.78 μM [1] | Measures reduction of viral RNA replication in cells. |
| Coxsackievirus A16 (CV-A16) | Molecular Dynamics | N/A (Binding affinity analyzed) [1] | Computational study; this compound shows stable binding to the 3C protease. |
| Enterovirus D68 (EV-D68) | Enzyme Inhibition / Crystallography | Data from functional characterization [2] | Study confirms binding to the EV-D68 3C protease active site. |
| Norovirus | Cell-based Replicon & Protease | EC₅₀ = 2.3 μM (Norwalk Replicon) [3] | Demonstrates this compound's broad cross-reactivity beyond enteroviruses to other families like Caliciviridae. |
A molecular dynamics simulation study directly compared this compound with another inhibitor, SG85, for two viruses. The analysis of binding free energies suggested that for CV-A16, SG85 had a slightly higher affinity than this compound, whereas for EV-A71, the affinities of both inhibitors were similar [1].
The data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of the key methodologies cited.
IC₅₀ is the concentration of this compound that reduces the protease's activity by 50% [1].EC₅₀ is the concentration of this compound that reduces viral RNA replication within the cells by 50% [3] [1].The workflow for the key computational method (MD Simulation) used in one of the primary studies is visualized below.
This compound is an irreversible covalent inhibitor that specifically targets viral 3C proteases [2]. Its design mimics the natural peptide substrate of the protease, allowing it to bind tightly into the enzyme's active site. Once bound, its reactive chemical group forms a permanent covalent bond with the catalytic cysteine residue (C147 in EV-D68 numbering), permanently inactivating the enzyme [1] [2].
The broad cross-reactivity of this compound across different viruses stems from the high conservation of the 3C protease's active site structure and its mechanism across the Picornaviridae family and beyond [3] [2]. The catalytic triad (H40, E71, and C147) and the preference for cleaving at Glutamine-Glycine (Q-G) sites are virtually identical among many of these viruses, making them susceptible to a single, well-designed inhibitor [1] [2].
The table below summarizes the efficacy data of this compound from various experimental models. Notably, a direct, side-by-side comparison in a single study is not available in the current literature.
| Virus / Condition | Experimental Model | Efficacy Measurement | Key Findings | Citation |
|---|---|---|---|---|
| Enterovirus-71 (EV71) | Suckling mice | Survival rate, viral RNA/VP1 expression, histopathology | Dramatically improved survival (90.9% vs. 38.5% in control); profoundly alleviated necrotizing myositis and suppressed viral load. | [1] |
| Human Rhinovirus (HRV) in Allergic Asthma | Mouse Precision-Cut Lung Slices (PCLS), ex vivo | Secretion of cytokines IL-4 and IL-6 | Inhibited exaggerated TH-2 cytokine IL-4 and pro-inflammatory cytokine IL-6 in HDM-sensitized mice. | [2] |
| Poliovirus (PV) | Human HeLa S3 cells (Single-cell microfluidic analysis) | Multiple infection dynamic parameters (e.g., infection rate, replication speed) | Potent inhibition with IC50 of 8.0 nM; distinct mechanism from polymerase inhibitors. | [3] |
| Human Rhinovirus (HRV) Common Cold | Human clinical trial (Phase II) | Viral titer, cold symptoms | Failed to show efficacy against naturally acquired colds, halting further clinical development for this indication. | [4] |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited above.
This compound is an irreversible inhibitor of the 3C protease (3Cpro), a viral enzyme essential for picornaviruses. This protease cleaves the large viral polyprotein into individual functional proteins and structural units. By inhibiting 3Cpro, this compound halts the production of viable viral particles [4] [3].
The following diagram illustrates the general workflow for evaluating this compound's efficacy in an animal model, synthesizing the protocols from the cited studies:
| Feature | Rupintrivir | Pleconaril |
|---|---|---|
| Molecular Target | 3C protease [1] [2] | Viral capsid protein 1 (VP1) [3] [4] |
| Target Process | Polyprotein processing & viral replication [1] [2] | Viral uncoating & RNA release [3] |
| Binding Nature | Irreversible, covalent inhibitor [2] | Reversible, integrates into hydrophobic pocket [3] |
| Aspect | This compound | Pleconaril |
|---|---|---|
| Spectrum of Activity | Broad-spectrum vs. human rhinoviruses (hRVs) & other enteroviruses [1] [2] [5] | Specific to human picornaviruses (rhino- & enteroviruses) [3] |
| In Vitro Potency (EC₅₀) | vs. hRV-B14: 0.108 µM; vs. hRV-A16: 0.191 µM [1]. Broad activity at nanomolar (nM) range [2]. | Clinical benefit linked to isolates with EC₅₀ ≤ 0.38 µg/mL [3]. |
| Selectivity Index (SI) | High (SI > 100 in Echovirus 1 model) [5] | Very High (Highest SI in Echovirus 1 model) [5] |
| Clinical Status | Preclinical/research; derivative AG7404 in development [6] [1] | Phase III trials for common cold; not approved [3] [5] |
To help you evaluate the supporting data, here are the methodologies commonly used to generate the efficacy figures cited in the tables.
This standard cell-based assay measures the drug's ability to protect cells from virus-induced death [1] [3].
This biochemical assay directly measures the inhibition of the viral 3C protease enzyme by compounds like this compound [1].
A prominent trend in antiviral research is the use of drug combinations. Combining pleconaril and this compound, which have different mechanisms of action, has shown synergistic effects in vitro. This means the combined inhibitory effect is greater than the sum of their individual effects [5]. This strategy can enhance antiviral efficacy and raise the genetic barrier to drug resistance [6] [7].
The following diagram illustrates the distinct viral targets of each drug and the rationale for their synergistic combination.
| Compound | Biochemical Inhibition IC₅₀ (SARS-CoV-2 Mpro) | Biochemical Inhibition IC₅₀ (SARS-CoV-1 Mpro) | Antiviral Activity (Cell-Based) | Key Structural & Experimental Findings |
|---|---|---|---|---|
| Rupintrivir (AG7088) | 101 μM [1] [2] | 66 μM [1] [2] | Higher potency and Selectivity Index in a human cell culture model of SARS-CoV-2 infection [1] [2] | Fits less optimally into the Mpro active site compared to AG7404; all interacting protein residues are conserved between SARS-CoV-1 and SARS-CoV-2 Mpro [1] [2] |
| AG7404 | 47 μM [1] [2] | 29 μM [1] [2] | Antiviral activity confirmed, but with a lower Selectivity Index than this compound in the same model [1] [2] | Has a better fit to the active site of the target protease than this compound, as confirmed by crystallographic structures [1] [2] |
The data in the table above was generated using standard methodologies in drug discovery for evaluating protease inhibitors [1] [2] [3]:
The following diagram illustrates the multi-faceted experimental workflow used to characterize these Mpro inhibitors, from biochemical analysis to cellular validation.
The following table summarizes key experimental findings on how this compound modulates cytokine levels, based on a study using precision-cut lung slices (PCLS) from a house-dust mite (HDM) sensitized mouse model [1].
| Cytokine / Immune Marker | Change with this compound Treatment | Experimental Context |
|---|---|---|
| IL-4 (TH-2 cytokine) | Reduced | HDM-sensitized & RV-infected mouse PCLS |
| IL-6 (pro-inflammatory) | Reduced | HDM-sensitized & RV-infected mouse PCLS |
| IL-10 | No significant reduction reported | HDM-sensitized & RV-infected mouse PCLS |
| IFN-α, IFN-β, IFN-γ | No significant reduction (antiviral response) | Non-sensitized, RV-infected mouse PCLS |
| MCP-1, IP-10, TNF-α, IL-17A | No significant reduction (pro-inflammatory) | Non-sensitized, RV-infected mouse PCLS |
The core finding is that This compound specifically inhibited the exaggerated RV-induced secretion of the pro-inflammatory cytokine IL-6 and the TH-2 cytokine IL-4, but only in a pre-inflamed, allergic-asthma-like environment [1]. It did not significantly affect the antiviral interferon response or other pro-inflammatory cytokines in non-sensitized tissues, indicating a targeted effect.
The data in the table above was generated through the following detailed methodology [1]:
The following diagram illustrates how this compound's direct antiviral action is hypothesized to lead to the reduction of specific cytokines, based on the experimental findings [1] [2] [3].
As the diagram shows, this compound is an irreversible inhibitor of the human rhinovirus 3C protease (3Cpro) [2] [3]. This protease is essential for processing the viral polyprotein into the functional components required for replication [4] [5]. By inhibiting it, this compound directly blocks viral replication. The subsequent reduction in viral load is understood to prevent the exaggerated inflammatory response, leading to the specific down-regulation of IL-6 and IL-4 observed in the sensitized model [1].